molecular formula C15H13N3O4 B14195546 Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- CAS No. 836600-68-1

Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-

Cat. No.: B14195546
CAS No.: 836600-68-1
M. Wt: 299.28 g/mol
InChI Key: QKPFMXLIXWDXGL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in applications requiring stable and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- typically involves a multi-step process. One common method starts with the diazotization of 2-amino-5-acetylaminophenol. This involves treating the compound with nitrous acid to form the diazonium salt. The diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound.

  • Diazotization

      Reagents: 2-amino-5-acetylaminophenol, sodium nitrite, hydrochloric acid

      Conditions: Low temperature (0-5°C)

      :

      Reaction: C6H4(NH2)(OH)(NHCOCH3)+NaNO2+HClC6H4(N2+)(OH)(NHCOCH3)+NaCl+H2O\text{C}_6\text{H}_4(\text{NH}_2)(\text{OH})(\text{NHCOCH}_3) + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2^+)(\text{OH})(\text{NHCOCH}_3) + \text{NaCl} + \text{H}_2\text{O} C6​H4​(NH2​)(OH)(NHCOCH3​)+NaNO2​+HCl→C6​H4​(N2+​)(OH)(NHCOCH3​)+NaCl+H2​O

  • Coupling Reaction

      Reagents: Diazotized 2-amino-5-acetylaminophenol, benzoic acid, sodium hydroxide

      Conditions: Alkaline medium

      :

      Reaction: C6H4(N2+)(OH)(NHCOCH3)+C6H5COOHC6H4(N=N)(OH)(NHCOCH3)C6H4COOH\text{C}_6\text{H}_4(\text{N}_2^+)(\text{OH})(\text{NHCOCH}_3) + \text{C}_6\text{H}_5\text{COOH} \rightarrow \text{C}_6\text{H}_4(\text{N=N})(\text{OH})(\text{NHCOCH}_3) - \text{C}_6\text{H}_4\text{COOH} C6​H4​(N2+​)(OH)(NHCOCH3​)+C6​H5​COOH→C6​H4​(N=N)(OH)(NHCOCH3​)−C6​H4​COOH

Industrial Production Methods

In industrial settings, the production of Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and acetylamino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Conditions: Acidic or neutral medium

  • Reduction

      Reagents: Sodium dithionite (Na₂S₂O₄), hydrogen gas (H₂) with a catalyst

      Conditions: Mild temperatures, often in aqueous or alcoholic solutions

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine), alkylating agents

      Conditions: Varies depending on the specific substitution reaction

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound in studying azo dye synthesis and degradation.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its stability and ability to form complexes with various drugs.

    Industry: Widely used in the textile and printing industries for dyeing fabrics and printing inks.

Mechanism of Action

The mechanism by which Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- exerts its effects is primarily through its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of active amines that can interact with cellular components. The hydroxyl and acetylamino groups also contribute to its binding affinity with proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- can be compared with other azo compounds such as:

    Methyl orange: Another azo dye used as a pH indicator.

    Congo red: Used in histology for staining tissues.

    Sudan III: Employed in the staining of lipids.

These compounds share the common azo group (N=N) but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

836600-68-1

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[(5-acetamido-2-hydroxyphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C15H13N3O4/c1-9(19)16-10-6-7-14(20)13(8-10)18-17-12-5-3-2-4-11(12)15(21)22/h2-8,20H,1H3,(H,16,19)(H,21,22)

InChI Key

QKPFMXLIXWDXGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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